4-Chloro-2-(2-chlorophenyl)aniline
Overview
Description
4-Chloro-2-(2-chlorophenyl)aniline is a chlorinated aniline . It is a compound with the molecular formula C12H9Cl2N . The compound is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of this compound involves electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture . Another method involves the reaction of aniline with dichloroethane in the presence of anhydrous sodium carbonate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .
Scientific Research Applications
1. Catalysis and Reaction Mechanisms
4-Chloro-2-(2-chlorophenyl)aniline and its derivatives are often studied in the context of catalytic processes and reaction mechanisms. For instance, the molecule has been investigated in the degradation of pollutants like aniline and 4-chlorophenol. During these processes, it's essential to understand the formation of intermediates and their role in the overall reaction mechanism. The formation of specific intermediates like 1-methyl-2-thietaniumcarboxylic acid from related compounds has been observed, indicating a potential pathway for the reactivity of similar compounds (Jolivette, Anders, & Kende, 1998). Additionally, the mineralization of 4-chlorophenol and aniline in acidic solutions through catalyzed ozonation is an area of significant research, providing insights into the breakdown of these chemicals in environmental contexts (Sauleda & Brillas, 2001).
2. Materials Science and Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel materials with unique properties. For example, its derivatives have been used to create polyurethane cationomers with anil groups, revealing interesting photochromic mechanisms and potential applications in fluorescent materials (Buruianǎ et al., 2005). Additionally, research has explored the use of hydroquinone derivatives, such as 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline, in sensors for detecting water pollutants, showcasing the compound's relevance in environmental monitoring (Tahernejad-Javazmi et al., 2018).
3. Environmental Chemistry and Pollution Control
The compound and its derivatives have significant applications in the study and control of environmental pollution. For instance, covalent organic frameworks involving aniline modulation strategies have shown promise in adsorbing pollutants like chlorophenols from water sources, illustrating the compound's utility in improving food safety and environmental health (Xu et al., 2021). Furthermore, modified anilines are identified as intermediates in the biotransformation of carcinogenic substances, indicating a role in understanding and mitigating the impact of hazardous chemicals on human health (Kolar & Schlesiger, 1975).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Chloro-2-(2-chlorophenyl)aniline involves electrochemical oxidation. This process is characterized by a one-electron oxidation followed by a disproportionation reaction . The oxidation of this compound results in the formation of an unstable intermediate known as (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
Biochemical Pathways
The compound’s oxidation process suggests that it may influence redox reactions and associated pathways within the body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s oxidation process suggests that it may influence redox reactions and associated cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electrochemical oxidation of this compound was investigated in a water/acetonitrile mixture . This suggests that the compound’s action may be influenced by the solvent environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(2-chlorophenyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can result in altered cellular responses . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and thus inhibiting enzymatic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . High doses can result in toxicity, including liver and kidney damage, as well as other systemic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHXWNBXAGEMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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